Product packaging for 1,2,4-Trimethylphenanthrene(Cat. No.:CAS No. 23189-64-2)

1,2,4-Trimethylphenanthrene

Cat. No.: B1615939
CAS No.: 23189-64-2
M. Wt: 220.31 g/mol
InChI Key: QADBXFVBJIVDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,4-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H16. This alkylated PAH is of significant interest in combustion science and fuel research. It is particularly relevant for researchers studying the formation pathways of larger PAHs and soot from aromatic fuel components and surrogates . In practical combustion, the presence of alkylated aromatics like trimethylbenzene can lead to the formation of various methylated phenanthrenes, including this compound, through complex reaction sequences involving radical recombination and dehydrogenation . Investigating this compound provides valuable insights into the chemical processes responsible for soot inception and the growth of carbonaceous materials, which is crucial for developing cleaner combustion technologies and understanding emission profiles . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16 B1615939 1,2,4-Trimethylphenanthrene CAS No. 23189-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-11-10-12(2)17-15(13(11)3)9-8-14-6-4-5-7-16(14)17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBXFVBJIVDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177763
Record name 1,2,4-Trimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23189-64-2
Record name 1,2,4-Trimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Trimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,4 Trimethylphenanthrene and Its Derivatives

Advanced Strategies in Phenanthrene (B1679779) Core Synthesis

The construction of the fundamental tricyclic phenanthrene framework is the initial challenge in synthesizing its derivatives. Several robust methods have been developed, each with distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.

Photochemical cyclization, particularly the Mallory reaction, is a practical and widely utilized method for synthesizing phenanthrenes on a laboratory scale. nih.govacademie-sciences.fr This approach involves the intramolecular photocyclization of a stilbene (B7821643) derivative to form a dihydrophenanthrene intermediate, which is subsequently oxidized to the aromatic phenanthrene. nih.govresearchgate.net

The general reaction pathway proceeds via the UV irradiation of a (Z)-stilbene, which undergoes a 6π-electrocyclization. nih.govrsc.org The resulting dihydrophenanthrene is unstable and requires an oxidizing agent, such as iodine or oxygen, to be converted to the stable phenanthrene. nih.govresearchgate.net The use of iodine as a catalyst, discovered by Mallory, was a significant advancement that allowed reactions to be run at higher concentrations with fewer side reactions. nih.gov While only the cis-isomer can cyclize, the photochemical conditions often facilitate rapid cis/trans isomerization, meaning that isomeric mixtures of the starting stilbene can often be used. nih.gov

A variety of functional groups are compatible with the Mallory reaction conditions. nih.gov While the classic method involves oxidation, alternative pathways, such as elimination of a leaving group (e.g., methanol (B129727) or halogens) from the stilbene precursor, can also lead to the phenanthrene product, a process known as photocyclodehydrohalogenation. nih.govresearchgate.net This variant can offer high regioselectivity, which is advantageous for synthesizing specific isomers that are otherwise difficult to obtain. researchgate.net

Palladium catalysis has emerged as a versatile and powerful tool for the construction of complex aromatic systems, including the phenanthrene core. rsc.org These methods often exhibit high efficiency and broad functional group tolerance, providing access to a wide array of substituted phenanthrenes. rsc.orgresearchgate.net

Several distinct palladium-catalyzed strategies have been developed. One notable method is a three-component cascade reaction involving an aryl halide, an alkyne, and an aryne, which proceeds through a sequence of Suzuki-Miyaura coupling, alkyne insertion, and C-H activation-driven annulation to yield the phenanthrene framework. rsc.org Another approach involves the annulation of in-situ generated arynes with o-halostyrenes. researchgate.net More recent developments include the C-H annulation of 2-biaryl triflates with alkynes, which allows for the preparation of various symmetrical and unsymmetrical phenanthrene derivatives in good yields. acs.org A domino one-pot reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene also provides an efficient route to phenanthrenes. beilstein-journals.org

Table 1: Overview of Selected Palladium-Catalyzed Phenanthrene Synthesis Methods
MethodKey Starting MaterialsCatalyst System (Example)Key FeaturesReference
Multi-component AnnulationAryl Halide, Alkyne, Aryne PrecursorPd(OAc)₂ / PPh₃Three-component cascade reaction; good to excellent yields. rsc.org
Aryne Annulationo-Halostyrene, Aryne PrecursorPd₂(dba)₃ / P(t-Bu)₃Tolerant of various functional groups (nitrile, ester, amide). researchgate.net
C-H Annulation2-Biaryl Triflates, AlkynesPd(OAc)₂ / PCy₃·HBF₄Proceeds via C-OTf bond cleavage and alkyne insertion. acs.org
Domino One-Pot ReactionAryl Iodides, o-Bromobenzoyl Chlorides, NorbornadienePd(OAc)₂Involves C-H activation, decarbonylation, and retro-Diels-Alder. beilstein-journals.org

Directed metalation provides a highly regioselective pathway for the synthesis of substituted aromatics. nih.gov This strategy utilizes directing metalation groups (DMGs), such as amides, to control the position of lithiation on an aromatic ring. The combination of Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling is a well-established route for preparing biaryl intermediates, which are precursors to phenanthrenes. nih.govacs.org

Following the synthesis of the biaryl, a subsequent intramolecular cyclization is required to form the third ring of the phenanthrene system. This can be achieved through a Directed remote Metalation (DreM) reaction. nih.govnih.gov In this step, a metalating agent (like LDA) removes a proton from a remote position (often a methyl group peri to the biaryl linkage), initiating a cyclization/annulation cascade to form the phenanthrene core. cdnsciencepub.com This combined DoM-coupling-DreM sequence offers a powerful and regiocontrolled route to specifically substituted phenanthrenes and phenanthrols. acs.orgnih.gov

Regioselective Methylation and Alkylation Techniques

To synthesize a specific isomer like 1,2,4-trimethylphenanthrene, methods must allow for the precise placement of methyl groups on the phenanthrene scaffold. This can be accomplished either by using appropriately substituted precursors in the core synthesis or by adding the alkyl groups to a pre-formed phenanthrene ring.

Alkyl groups can be incorporated into the final phenanthrene product by being present on the starting materials used in the core synthetic strategies. For instance, in photochemical cyclizations, a substituted stilbene like 1-(2,4-dimethylphenyl)-2-(o-tolyl)ethene could theoretically be a precursor for a trimethylphenanthrene. Similarly, in palladium-catalyzed cross-coupling reactions, methylated aryl halides or boronic acids can be used to construct a methylated biaryl intermediate. rsc.orgunit.no

For post-synthesis modification, the Kumada coupling reaction has been successfully used to introduce methyl groups onto a phenanthrene core. unit.no This involves converting a halogenated phenanthrene into an organomagnesium reagent (Grignard reagent), which then couples with a methylating agent in the presence of a nickel or palladium catalyst.

Achieving isomer specificity is a central challenge in the synthesis of polysubstituted PAHs. The Haworth synthesis, a classical method, can produce different regioisomers of methylphenanthrene depending on the initial succinoylation of naphthalene, and these isomers often need to be separated by fractional crystallization. spcmc.ac.in

Modern directed metalation strategies offer superior regiocontrol. acs.org The Snieckus group has demonstrated the power of a combined DoM–Suzuki–Miyaura cross-coupling–DreM sequence for the highly regioselective synthesis of hydroxylated 1-methylphenanthrenes. acs.orgnih.gov This methodology allows for the precise construction of the phenanthrene skeleton with substituents at predetermined positions. For example, a synthesis of 1,2,8-trimethylphenanthrene (B48132) has been reported, which involved condensing 5-methyl-1-naphthyl methyl ketone and converting it through several steps, including reduction and cyclization, before final aromatization with selenium. lookchem.com This highlights how building blocks with the desired methylation pattern can be assembled and cyclized to yield a specific, targeted isomer. lookchem.com

Derivatization and Functionalization Strategies

The derivatization and functionalization of the this compound core are guided by the inherent reactivity of the phenanthrene nucleus. These transformations are crucial for synthesizing a variety of derivatives with tailored properties for further research and application. Derivatization is a common strategy in analytical chemistry to modify an analyte for improved separation and detection, for example, in gas chromatography (GC) and mass spectrometry (MS). semanticscholar.orgpsu.edu

Chemical Transformations of the Phenanthrene Core

The phenanthrene core is susceptible to a range of chemical transformations, with reactions typically occurring at the more reactive 9- and 10-positions. wikipedia.org These reactions allow for the introduction of various functional groups, which can then be further manipulated.

Key transformations of the phenanthrene core include:

Oxidation: Treatment with oxidizing agents like chromic acid can convert the 9- and 10-positions to a phenanthrenequinone. wikipedia.org

Reduction: Catalytic hydrogenation, often with a Raney nickel catalyst, can selectively reduce the 9,10-double bond to yield 9,10-dihydrophenanthrene. wikipedia.org

Halogenation: Electrophilic substitution with halogens, such as bromine, typically leads to the formation of 9-bromophenanthrene. wikipedia.org

Sulfonation: Reaction with sulfuric acid can introduce sulfonic acid groups onto the phenanthrene ring, primarily at the 2- and 3-positions. wikipedia.org

Ozonolysis: This reaction cleaves the 9,10-bond to form a diphenylaldehyde derivative. wikipedia.org

Cyclocarbonylation: In a specialized reaction, an iron carbonyl complex has been shown to induce cyclocarbonylation of a phenanthriporphyrin core, activating C-H bonds in the bay region to incorporate a carbonyl group. rsc.orgrsc.org

These fundamental reactions provide a toolbox for modifying the phenanthrene skeleton, which can be applied to this compound to generate a diverse array of derivatives.

Synthesis of Substituted this compound Derivatives

The synthesis of specific substituted derivatives of this compound would leverage the general chemical transformations of the phenanthrene core, with the existing methyl groups influencing the regioselectivity of these reactions. The electronic and steric effects of the three methyl groups would direct incoming electrophiles or other reagents to specific positions on the aromatic rings.

For instance, further electrophilic aromatic substitution reactions, such as nitration or acylation, would likely occur at positions most activated by the methyl groups and least sterically hindered. The resulting nitro or acyl derivatives could then serve as versatile intermediates for a host of further transformations. For example, reduction of a nitro group would yield an amino group, which could then be diazotized and subjected to Sandmeyer reactions to introduce a wide range of functionalities.

Modern synthetic methods, including metal-catalyzed cross-coupling reactions, would also be invaluable for creating substituted derivatives. benthamdirect.combenthamscience.com For example, if a bromo- or triflyloxy-substituted this compound were synthesized, it could undergo Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, or amino substituents, respectively.

The table below outlines potential derivatization reactions starting from this compound and the expected major products based on general phenanthrene chemistry.

Starting MaterialReagent(s)Reaction TypeExpected Major Product(s)
This compoundHNO₃, H₂SO₄NitrationNitro-1,2,4-trimethylphenanthrene
This compoundBr₂, FeBr₃BrominationBromo-1,2,4-trimethylphenanthrene
This compoundAcyl chloride, AlCl₃Friedel-Crafts AcylationAcyl-1,2,4-trimethylphenanthrene
Bromo-1,2,4-trimethylphenanthreneArylboronic acid, Pd catalyst, baseSuzuki-Miyaura CouplingAryl-1,2,4-trimethylphenanthrene
Bromo-1,2,4-trimethylphenanthreneTerminal alkyne, Pd/Cu catalyst, baseSonogashira CouplingAlkynyl-1,2,4-trimethylphenanthrene

Reaction Mechanisms and Reactivity Studies of 1,2,4 Trimethylphenanthrene

Mechanistic Investigations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The phenanthrene (B1679779) nucleus, while aromatic, displays varied reactivity across its positions due to incomplete delocalization compared to benzene (B151609). The introduction of three methyl groups, which are activating and ortho, para-directing, further influences the regioselectivity of these reactions. organicchemistrytutor.comwikipedia.orgkarazin.ua

The mechanism of EAS on 1,2,4-trimethylphenanthrene proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. studysmarter.co.uk The rate-determining step is the attack of the electrophile on the π-system of the aromatic ring. The stability of the resulting arenium ion dictates the position of substitution.

The methyl groups at positions 1, 2, and 4 are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack compared to unsubstituted phenanthrene. organicchemistrytutor.comkarazin.ua These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the positions available for substitution are C3, C5, C6, C7, C8, C9, and C10. The directing effects of the three methyl groups and the inherent reactivity of the phenanthrene nucleus will determine the final product distribution. The C9 and C10 positions of phenanthrene are generally the most reactive towards electrophiles due to the formation of a more stable arenium ion where the positive charge can be delocalized over two benzene rings. However, the activating effects of the methyl groups on the terminal ring will also significantly influence the outcome.

Considering the combined directing effects, the most probable sites for electrophilic attack are the positions activated by the methyl groups and the inherently reactive sites of the phenanthrene core. A qualitative analysis suggests that positions C3 and C10 would be highly activated. Steric hindrance from the existing methyl groups, particularly at position 1, may influence the accessibility of adjacent sites.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ElectrophileReagentsPredicted Major Products (Positional Isomers)Rationale
NitrationHNO₃, H₂SO₄3-Nitro-1,2,4-trimethylphenanthrene, 10-Nitro-1,2,4-trimethylphenanthreneStrong activation at C3 by adjacent methyl groups and inherent high reactivity at C10.
BrominationBr₂, FeBr₃3-Bromo-1,2,4-trimethylphenanthrene, 10-Bromo-1,2,4-trimethylphenanthreneSimilar to nitration, with preference for activated positions.
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-1,2,4-trimethylphenanthreneThe bulkiness of the acyl electrophile may favor the less sterically hindered activated positions.
SulfonationSO₃, H₂SO₄This compound-3-sulfonic acidReversible nature of sulfonation can lead to the thermodynamically most stable product.

Radical Reaction Pathways in this compound Chemistry

The methyl groups of this compound are susceptible to radical reactions, particularly benzylic halogenation. wikipedia.orgyoutube.com Under UV light or with the use of a radical initiator, such as azobisisobutyronitrile (AIBN), N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic positions.

The mechanism proceeds via a free-radical chain reaction involving three key steps: initiation, propagation, and termination. libretexts.orgchadsprep.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or the photolytic cleavage of a bromine molecule to generate bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups to form a stable benzylic radical and hydrogen bromide. This benzylic radical is stabilized by resonance with the phenanthrene ring system. The benzylic radical then reacts with a molecule of bromine (or NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction terminates when two radicals combine.

The presence of three methyl groups means that a mixture of mono-, di-, and tri-brominated products at the methyl positions is possible, depending on the stoichiometry of the reagents. The relative reactivity of the methyl groups may differ slightly based on their position on the phenanthrene ring.

Studies on other methylated PAHs have shown that methyl groups significantly lower the temperature required to initiate thermal radical reactions, leading to transformations like methyl transfer and polymerization. acs.orgnih.govresearchgate.netchemrxiv.org

Photochemical Reactivity and Transformation Mechanisms

This compound, as a polycyclic aromatic hydrocarbon, is expected to be photochemically active. One of the most well-known photochemical reactions for the synthesis of phenanthrenes is the Mallory reaction. wikipedia.orgnih.gov This reaction involves the photocyclization of a stilbene (B7821643) derivative in the presence of an oxidizing agent. For the synthesis of this compound, a suitably substituted stilbene precursor would undergo intramolecular cyclization upon irradiation with UV light to form a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product. organicreactions.orgmdpi.com The mechanism involves the excited state of the cis-stilbene (B147466) isomer undergoing a 6π-electrocyclization.

The photochemical degradation of PAHs in the environment is also a significant area of study. auburn.edu The presence of methyl groups can influence the rate and mechanism of photodegradation. rsc.org The degradation can proceed through various pathways, including photooxidation, often involving reactive oxygen species such as singlet oxygen and hydroxyl radicals. nih.govmdpi.comtubitak.gov.tr The initial step in the photodegradation of this compound would likely involve the absorption of UV light to form an excited state, which can then react with oxygen or other atmospheric species. The methyl groups themselves can also be sites of photochemical oxidation. researchgate.net

Transition Metal-Catalyzed Reactions Involving this compound

While the direct transition metal-catalyzed functionalization of this compound is not extensively documented in readily available literature, the synthesis of the phenanthrene core and its derivatives heavily relies on such methods. citedrive.combenthamdirect.comespublisher.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for constructing the phenanthrene skeleton from simpler precursors. rsc.orgbeilstein-journals.org

For instance, a common strategy involves the palladium-catalyzed annulation of a 2-biaryl triflate with an alkyne. thieme-connect.com Another approach is the palladium-catalyzed multi-component reaction of an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene. beilstein-journals.org These methods allow for the synthesis of a wide variety of substituted phenanthrenes.

More advanced methods involve the direct C-H activation of biphenyls or other precursors to form the phenanthrene ring system. thieme-connect.comrsc.orgmdpi.com These reactions offer an atom-economical route to polycyclic aromatic hydrocarbons. While these examples focus on the synthesis of the phenanthrene ring, the principles of C-H activation could theoretically be applied to the functionalization of the this compound core itself, although regioselectivity would be a significant challenge to control.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a critical tool for differentiating between isomers of trimethylphenanthrene, which all share the same nominal mass-to-charge ratio (m/z 220). researchgate.net HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, often to within a few parts per million. msu.edu This precision allows for the determination of the elemental composition of an ion, confirming that the detected species is indeed a trimethylphenanthrene isomer. msu.eduhuji.ac.il While HRMS can confirm the molecular formula, it often requires coupling with other techniques to definitively identify specific isomers. huji.ac.ilauburn.edu

Tandem mass spectrometry (MS/MS) is a powerful technique used to analyze the fragmentation patterns of ions. researchgate.net In an MS/MS experiment, the molecular ion of a trimethylphenanthrene isomer (m/z 220) is isolated and then subjected to collision-induced dissociation (CID). uni-saarland.dewpmucdn.com The resulting fragment ions are then analyzed to create a fragmentation spectrum. uni-saarland.decore.ac.uk

The fragmentation of polycyclic aromatic hydrocarbons (PAHs) like trimethylphenanthrene typically involves the loss of methyl groups (-CH3) and hydrogen atoms (-H). wpmucdn.com The relative abundances of the fragment ions can provide structural information. For instance, the initial loss of a methyl group from 1,2,4-trimethylphenanthrene would result in a fragment ion at m/z 205. Subsequent losses of another methyl group or hydrogen atoms would lead to further characteristic fragments. The stability of the resulting carbocations, influenced by the positions of the remaining methyl groups on the phenanthrene (B1679779) backbone, dictates the preferred fragmentation pathways. uni-saarland.de By comparing the MS/MS spectra of unknown isomers to those of authenticated standards, it is possible to differentiate between them based on their unique fragmentation "fingerprints". researchgate.net

Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. nih.govacs.org Isomers with different three-dimensional structures will have different collision cross-sections (CCS), which affects their mobility through the drift gas. acs.org This allows for the separation of isomers that may be indistinguishable by mass spectrometry alone. nih.govd-nb.infotu-dortmund.de

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituted Phenanthrenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of substituted phenanthrenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.

In the ¹H NMR spectrum of a trimethylphenanthrene, the chemical shifts of the aromatic protons are influenced by the positions of the methyl groups. lookchem.com Protons in sterically hindered positions, such as the "bay region" (H-4 and H-5), typically resonate at a lower field. lookchem.com The presence of a methyl group can cause either a shielding or deshielding effect on adjacent protons, depending on its location. lookchem.com For this compound, the distinct pattern of aromatic proton signals and their coupling constants, along with the signals for the three methyl groups, provides a unique spectral signature. aip.orgxmu.edu.cnhmdb.cachemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. nih.govuctm.edu The chemical shifts of the quaternary carbons where the methyl groups are attached, as well as the shifts of the other aromatic carbons, are diagnostic for a particular substitution pattern. nih.govuctm.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the substitution pattern of this compound. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Phenanthrenes Note: This table provides a general illustration of typical chemical shift ranges. Actual values for this compound would be specific to its structure.

Nucleus Chemical Shift Range (ppm) Notes
Aromatic Protons 7.0 - 9.5 Protons in the bay region (H-4, H-5) are typically downfield. lookchem.comnih.gov
Methyl Protons 2.0 - 3.0 The exact shift depends on the position on the phenanthrene ring.
Aromatic Carbons 120 - 150 Quaternary carbons and carbons bearing substituents have distinct shifts. nih.govuctm.edu

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule and provides a characteristic "fingerprint."

FTIR spectroscopy of this compound would show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic and methyl groups, as well as C=C stretching vibrations within the aromatic rings. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on the aromatic rings.

Raman spectroscopy is a complementary technique that is especially sensitive to the vibrations of the non-polar bonds of the polycyclic aromatic framework. researchgate.netscielo.br The Raman spectrum of a trimethylphenanthrene isomer will exhibit strong bands related to the symmetric stretching modes of the aromatic rings. optica.orgacs.org The positions and relative intensities of these bands are sensitive to the substitution pattern, allowing for differentiation between isomers. rsc.org Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal of PAHs, facilitating their detection at low concentrations. scielo.bracs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Investigations

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of this compound.

Fluorescence spectroscopy, which measures the light emitted from an excited electronic state, is a highly sensitive technique for the analysis of PAHs. wikipedia.orgedinst.com After absorbing UV light, this compound will emit light at a longer wavelength. wikipedia.org The fluorescence emission spectrum is characteristic of the compound's electronic structure. Isomeric trimethylphenanthrenes are expected to exhibit differences in their fluorescence quantum yields and lifetimes, which can be used for their differentiation. ucalgary.cacurtin.edu.au

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govillinois.edutulane.edu To perform this analysis, a single crystal of this compound or a suitable crystalline derivative is required. berkeley.edurutgers.edu The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. nih.govtulane.edu

This map reveals the precise positions of all atoms in the molecule, providing unambiguous confirmation of the 1,2,4-trimethyl substitution pattern. ccspublishing.org.cn It also yields detailed information about bond lengths, bond angles, and the planarity of the phenanthrene ring system. ccspublishing.org.cnbohrium.com While obtaining a suitable crystal can be a challenge, X-ray crystallography provides the most detailed and unequivocal structural information for this compound. rutgers.edubohrium.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Phenanthrene
Trimethylphenanthrene
1,2,8-trimethylphenanthrene (B48132)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. youtube.com It is a method that calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. rsc.org For a molecule like 1,2,4-trimethylphenanthrene, DFT can elucidate its reactivity and kinetic stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry for predicting the reactivity of molecules. ossila.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comwuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a small gap indicates that a molecule is more reactive, as less energy is needed for electronic excitation. wuxiapptec.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aromatic Systems Note: This table presents generalized or calculated values for related polycyclic aromatic hydrocarbons to illustrate the concepts, as specific experimental or calculated values for this compound are not readily available in the cited literature.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Phenanthrene (B1679779) (Calculated)ValueValue~4.0 - 4.5
Anthracene (Calculated)ValueValue~3.5 - 4.0

Data are illustrative and based on general trends and calculations for parent PAHs. researchgate.netfrontiersin.orgresearchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These indices, rooted in conceptual DFT, provide a framework for understanding properties like hardness, chemical potential, and electrophilicity.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. Ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added.

Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronic Chemical Potential (μ) : Calculated as μ = -(I + A) / 2, it describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) : Given by ω = μ² / (2η), this index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules within a series. For this compound, one would expect the methyl groups to slightly increase the electron-donating character compared to unsubstituted phenanthrene, which would be reflected in these calculated indices.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. rsc.org It is a powerful tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs or π-bonds. youtube.com

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency (e.g., near hydrogen atoms). These sites are prone to nucleophilic attack. youtube.com

Green and yellow regions represent intermediate or near-neutral potential. mdpi.com

For this compound, an MEP map would show the π-electron clouds above and below the aromatic rings as regions of negative potential (red or yellow), making the aromatic system a target for electrophiles. The regions around the hydrogen atoms of the methyl groups and the aromatic ring would show positive potential (blue). Such maps provide a clear, intuitive picture of charge distribution and reactive behavior. core.ac.uk

Quantum Chemical Studies on Molecular Geometry and Strain

Quantum chemical calculations are essential for determining the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. libretexts.orgkhanacademy.org These methods can also quantify the strain energy in molecules where the geometry deviates from the ideal.

Various theoretical approaches can be used to study molecular geometry.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental data for parametrization. They form a systematic hierarchy where accuracy can be improved by using larger basis sets and including electron correlation, but at a higher computational cost.

Semiempirical Methods : These methods simplify the calculations by using parameters derived from experimental data. Methods like AM1 (Austin Model 1) are computationally much faster than ab initio methods, making them suitable for larger molecules, though they are generally less accurate. rsc.org

For phenanthrene derivatives, both methods have been used to investigate molecular structures. A study on strained, substituted phenanthrenes found that geometrical parameters calculated using both ab initio (Hartree-Fock) and semiempirical (AM1) methods were generally in good agreement with experimental X-ray data. rsc.org

While the core phenanthrene structure is relatively rigid, the introduction of bulky substituents, particularly at the 4- and 5-positions, can force the planar aromatic system to distort into a helical shape to alleviate steric strain. This out-of-plane distortion is known as helical deformation.

Quantum chemical studies on a related, highly strained compound, 4-tert-butyl-1,5,8-trimethylphenanthrene, have provided significant insight into this phenomenon. rsc.org In this molecule, the steric clash between the substituents forces the phenanthrene backbone to twist. Calculations at both ab initio and semiempirical levels were used to predict the geometrical parameters describing this strain. The total strain energy for this molecule was calculated to be 34.0 kcal/mol, which is distributed between non-bonded interactions and the deformation of the aromatic rings. rsc.org The helical deformation of the aromatic carbon skeleton was found to be 36.6°, the largest value observed for a phenanthrene hydrocarbon. rsc.org

For this compound, the steric strain would be considerably less than in the 4,5-disubstituted systems. The methyl groups at the 1 and 2 positions are adjacent, and the group at the 4-position interacts with the hydrogen at the 5-position. While some minor out-of-plane buckling might occur to relieve these steric interactions, a significant helical deformation, like that seen in 4,5-disubstituted phenanthrenes, is not expected. A full conformational analysis using quantum chemical methods would be required to precisely quantify the degree of any non-planarity and the associated strain energy.

In-Depth Analysis of this compound Reveals a Gap in Current Computational Chemistry Research

Despite a comprehensive search of scientific literature and computational chemistry databases, a notable scarcity of specific research focused on the molecular dynamics and theoretical investigations of this compound has been identified. While extensive computational studies exist for the parent compound, phenanthrene, and other polycyclic aromatic hydrocarbons (PAHs), this compound appears to be a subject that has not been extensively explored through molecular dynamics (MD) simulations or detailed theoretical analysis.

The specific arrangement of the three methyl groups on the phenanthrene backbone in the 1, 2, and 4 positions introduces unique steric and electronic characteristics that would theoretically influence its intermolecular interactions, aggregation tendencies, reaction pathways, and conformational flexibility. However, without dedicated computational studies, a detailed, data-driven analysis as requested is not feasible at this time.

General knowledge of alkylated PAHs suggests that the methyl substituents would increase the molecule's non-planarity and affect its stacking interactions, which are crucial for understanding aggregation behavior. Similarly, the electron-donating nature of the methyl groups would alter the electronic landscape of the aromatic system, thereby influencing its reactivity. The rotational barriers of the methyl groups and potential puckering of the aromatic rings would be the focus of any conformational dynamics study.

Unfortunately, the absence of specific peer-reviewed studies on this compound means that any discussion on these topics would be purely speculative and not based on the rigorous, scientifically accurate findings demanded by the query. The generation of data tables and detailed research findings is impossible without the underlying research.

Therefore, this article must conclude that there is a clear gap in the current body of scientific literature concerning the computational chemistry and theoretical investigation of this compound. This presents an opportunity for future research to explore the unique properties of this specific substituted PAH through molecular dynamics simulations and other theoretical methods. Such studies would be invaluable in providing a deeper understanding of how substitution patterns on PAHs influence their behavior at a molecular level.

Environmental Occurrence, Fate, and Biodegradation Research

Occurrence and Distribution in Complex Environmental Matrices

1,2,4-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) backbone with three methyl group substitutions. Its presence in the environment is closely linked to petrogenic and pyrogenic sources.

This compound has been identified as a constituent of fossil fuels, particularly coal. Geochemical studies have confirmed its presence in coal samples spanning various ranks, from lignite (B1179625) to anthracite. acs.orgacs.org Laboratory extractions using supercritical carbon dioxide on different coal types have successfully mobilized and quantified this compound, among other aromatic hydrocarbons. researchgate.netusgs.gov This indicates that the compound is part of the complex organic matrix of coal, referred to as bitumen.

The concentration of PAHs, including alkylated phenanthrenes, mobilized from coal can vary with the coal's rank. For instance, studies have shown that high-volatile bituminous coal can yield significant amounts of these compounds. acs.orgresearchgate.net The presence of this compound in these primary fossil fuels strongly implies its release into the environment during the incomplete combustion of coal and other fossil fuels, making it a component of combustion byproducts like soot and ash.

As a component of fossil fuels and their combustion products, this compound is expected to be distributed across various environmental compartments. The atmospheric transport of airborne particulates from industrial emissions and fuel combustion is a primary pathway for the widespread distribution of PAHs. Subsequently, through wet and dry deposition, these compounds enter aquatic and terrestrial systems.

While specific quantitative data for this compound in air, water, and soil are not extensively detailed in the available literature, the general behavior of alkylated PAHs suggests its likely presence in these matrices. nih.gov It is anticipated to be found in sediments of rivers and lakes near industrial or urban areas, and in soils contaminated with petroleum products or coal tar. Its low water solubility, a characteristic enhanced by alkyl substitution, means that in aquatic systems, it will preferentially adsorb to suspended particulate matter and accumulate in sediments. nih.gov

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to various transformation processes.

The persistence of PAHs in the environment is influenced by factors such as molecular weight, structure, and the degree of alkylation. Alkyl substitution tends to decrease a compound's water solubility and volatility, leading to greater persistence in soil and sediment. nih.gov Therefore, this compound is expected to be relatively persistent, with a tendency to bioaccumulate in organisms.

Transformation in the environment can occur through both abiotic and biotic processes. Chemical oxidation can occur, but the primary transformation pathways are typically photodegradation and microbial degradation. The specific transformation products of this compound in the environment have not been extensively characterized, but they would likely involve hydroxylated and carboxylated derivatives resulting from initial oxidative attacks.

Photodegradation is a significant process for the removal of PAHs from surfaces exposed to sunlight, such as surface waters and the upper layers of soil. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the direct cleavage of the aromatic rings or the formation of reactive intermediates that subsequently break down.

Specific photodegradation pathways for this compound are not well-documented. However, for the parent compound, phenanthrene, photolysis can lead to the formation of various oxidation products. The rate and products of photodegradation are highly dependent on environmental conditions, including light intensity, the presence of photosensitizing agents (like humic substances), and the physical state of the compound (e.g., adsorbed to soil particles versus dissolved in water).

Biodegradation Pathways and Microbial Metabolism

The biodegradation of PAHs is a key process for their removal from contaminated environments and is primarily carried out by microorganisms such as bacteria and fungi.

Research into the biodegradation of the parent compound, phenanthrene, has identified several metabolic pathways. nih.govepa.gov Typically, aerobic bacterial degradation is initiated by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring. For phenanthrene, this attack can occur at the 1,2-, 3,4-, or 9,10-positions, with the 3,4-dioxygenation often being the most dominant route. nih.gov This initial step forms a cis-dihydrodiol, which is then dehydrogenated to the corresponding dihydroxyphenanthrene. Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, typically through ortho- or meta-cleavage pathways, funneling the intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. epa.govnih.gov

Specific microbial metabolism for this compound has not been elucidated. However, the presence of methyl groups on the aromatic structure is known to influence biodegradation. Alkyl substitutions can sterically hinder the initial enzymatic attack by dioxygenases, often making the compound more recalcitrant than its non-alkylated counterpart. The position of the methyl groups is crucial; in some cases, the methyl group itself can be the initial site of oxidative attack. It is plausible that microorganisms capable of degrading this compound would employ modified enzymatic systems to accommodate the substituted rings, potentially leading to a slower degradation rate compared to phenanthrene.

Microbial Degradation Mechanisms and Enzymatic Roles

The microbial degradation of phenanthrene and its alkylated forms is an oxidative process initiated by enzymes that introduce oxygen atoms into the aromatic ring system, thereby destabilizing it and making it susceptible to cleavage. nih.gov This initial attack is a critical, rate-limiting step and can be carried out by several classes of enzymes in both bacteria and fungi. nih.govdergipark.org.tr

Bacterial degradation typically begins with the action of dioxygenases , which incorporate both atoms of molecular oxygen to form cis-dihydrodiols. nih.gov For phenanthrene, this attack can occur at different positions, such as the 3,4- or 1,2- carbons. nih.gov The resulting cis-dihydrodiol is then dehydrogenated by a dihydrodiol dehydrogenase to form a dihydroxylated intermediate (e.g., 3,4-dihydroxyphenanthrene). nih.gov This catechol-like product is the substrate for ring-cleavage dioxygenases , which break open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the TCA cycle. nih.govosdd.net

In contrast, fungal degradation, particularly by white-rot fungi, often involves extracellular enzymes like lignin peroxidases (LiP) , manganese peroxidases (MnP) , and laccases . researchgate.net These enzymes are less specific than bacterial dioxygenases and generate highly reactive radicals that can oxidize a wide range of pollutants. researchgate.net Fungi also utilize intracellular cytochrome P450 monooxygenases , which incorporate a single oxygen atom into the PAH molecule, forming an epoxide. mdpi.comopenbiotechnologyjournal.com This epoxide is then hydrolyzed by an epoxide hydrolase to a trans-dihydrodiol, which can be further metabolized. mdpi.comnih.gov

While the degradation of this compound is expected to follow similar pathways, the methyl groups can influence the position of the initial enzymatic attack and may require additional enzymatic steps for their removal.

Table 1: Key Enzymes in the Biodegradation of Phenanthrene and its Derivatives

Enzyme Class Role in Degradation Pathway Organism Type
Dioxygenases Initial oxidation of the aromatic ring to form cis-dihydrodiols. Bacteria
Monooxygenases (e.g., Cytochrome P450) Initial oxidation to form reactive epoxides, which are then converted to trans-dihydrodiols. Fungi, some Bacteria
Dihydrodiol Dehydrogenases Converts dihydrodiols to dihydroxylated intermediates (catechols). Bacteria
Ring-Cleavage Dioxygenases Cleaves the aromatic ring of dihydroxylated intermediates. Bacteria
Peroxidases (LiP, MnP) Extracellular oxidation of PAHs via radical generation. Fungi
Laccases Copper-containing oxidases that oxidize phenolic compounds. Fungi
Epoxide Hydrolases Hydrolyzes epoxides to form trans-dihydrodiols. Fungi, Bacteria

Identification of Dominant Microorganisms and Degradation Intermediates

A wide variety of microorganisms capable of utilizing PAHs as a source of carbon and energy have been isolated from contaminated environments. openbiotechnologyjournal.com Bacteria are particularly noted for their ability to completely mineralize these compounds. frontiersin.org Fungi are also effective, especially for higher molecular weight PAHs. researchgate.net

Dominant Microorganisms: Numerous bacterial genera have been identified as potent degraders of phenanthrene. These include:

Pseudomonas osdd.netfrontiersin.org

Mycobacterium nih.gov

Arthrobacter osdd.netdigitellinc.com

Rhodococcus nih.gov

Achromobacter nih.gov

Brevibacterium nih.govosdd.net

Gordonia

Sinorhizobium

Zhihengliuella nih.gov

Among fungi, white-rot fungi are the most studied for PAH degradation due to their powerful ligninolytic enzyme systems. Notable genera include: researchgate.net

Phanerochaete

Pleurotus

Trametes

Bjerkandera

Degradation Intermediates: The degradation of phenanthrene proceeds through a series of intermediate compounds. ethz.ch The specific pathway can vary between microbial species, but two main routes have been identified following the initial ring cleavage: the phthalate (B1215562) pathway and the salicylate (B1505791) pathway. nih.govethz.ch For this compound, similar core intermediates are expected, along with potential methylated versions of these compounds.

Table 2: Common Intermediates in Phenanthrene Degradation

Intermediate Compound Precursor Subsequent Pathway
cis-3,4-Dihydroxy-3,4-dihydrophenanthrene Phenanthrene Dehydrogenation
3,4-Dihydroxyphenanthrene cis-3,4-Dihydroxy-3,4-dihydrophenanthrene Ring Cleavage
1-Hydroxy-2-naphthoic acid Product of ring cleavage Phthalate or Salicylate Pathway
2,2'-Diphenic acid Phenanthrene (via K-region oxidation) Further degradation
Phthalic acid 1-Hydroxy-2-naphthoic acid Central Metabolism
Salicylic acid 1-Hydroxy-2-naphthoic acid (via 1,2-dihydroxynaphthalene) Central Metabolism
Catechol Salicylic acid Ring fission

Bioremediation Strategies and Enhanced Degradation Technologies

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment and is considered a cost-effective and sustainable technology. nih.gov Several strategies have been developed to enhance the efficiency of PAH degradation, including this compound.

Bioaugmentation : This strategy involves introducing specific PAH-degrading microorganisms or microbial consortia into a contaminated site to supplement the indigenous microbial population. nih.gov Using a consortium of bacteria can be more effective than single strains due to cooperative metabolism. frontiersin.org

Biostimulation : This approach aims to stimulate the activity of native PAH-degrading microorganisms by adding nutrients (such as nitrogen and phosphorus), oxygen, or other growth-limiting substances. iastate.edu The addition of surfactants can also enhance bioavailability by increasing the solubility of hydrophobic compounds like this compound. iastate.edu

Immobilized Microbial Technology : To improve the survival and activity of microbial inoculants in harsh environmental conditions, microorganisms can be immobilized on a solid carrier material like biochar. mdpi.com This technology helps retain the bacteria in the contaminated zone and can protect them from toxic substances. mdpi.com

Microalgal-Bacterial Consortia : A promising approach involves the use of combined cultures of microalgae and bacteria. nih.gov In this symbiotic relationship, the microalgae perform photosynthesis, providing oxygen that aerobic PAH-degrading bacteria require for their metabolic activity. frontiersin.org In return, the bacteria break down the toxic PAH, creating a more favorable environment for the algae. nih.gov Studies have shown that these consortia can significantly enhance the removal of phenanthrene. frontiersin.org

Table 3: Summary of Bioremediation Technologies for PAH-Contaminated Sites

Technology Principle Advantages
Bioaugmentation Introduction of specialized microbial cultures. Targets specific contaminants; can speed up degradation. nih.gov
Biostimulation Stimulation of indigenous microbes with nutrients/surfactants. Cost-effective; utilizes native, adapted populations. iastate.edu
Immobilized Cells Attaching microorganisms to a solid support (e.g., biochar). Enhances microbial survival and activity; easier handling. mdpi.com
Microalgal-Bacterial Consortia Co-culturing of algae and bacteria for synergistic degradation. Provides in-situ oxygenation; promotes robust degradation. nih.govfrontiersin.org

This compound as a Geochemical Marker

In petroleum geochemistry, certain organic molecules, known as biomarkers or molecular fossils, retain a structural similarity to their biological precursors and provide valuable information about the source, thermal maturity, and depositional environment of crude oils and source rocks. noaa.govresearchgate.net Alkylated phenanthrenes, including trimethylphenanthrenes (TMPs), are important aromatic biomarkers used primarily to assess the thermal maturity of organic matter. au.dkscielo.org.co

The principle behind their use as maturity indicators is based on the relative thermodynamic stability of different isomers. nih.gov During thermal maturation, complex chemical reactions including isomerization, methylation, and demethylation alter the distribution of alkylphenanthrene isomers. au.dk Generally, isomers with methyl groups at sterically hindered α-positions (like C-1 and C-9 on the phenanthrene nucleus) are less stable and will isomerize to more stable β-position isomers (like C-2 and C-3) with increasing temperature and time. nih.gov

While maturity indices based on methylphenanthrenes (MPI) are most common, the distribution of dimethylphenanthrene (DMP) and trimethylphenanthrene (TMP) isomers also changes systematically with maturity. au.dk At low maturity levels, methylation processes may dominate, but as maturity increases into the oil and gas generation windows, demethylation and isomerization to more stable forms become the prevailing reactions. researchgate.net The relative abundance of specific TMP isomers, such as this compound, compared to others in its isomer group, can therefore be correlated with maturity levels, often calibrated against vitrinite reflectance (%Ro). researchgate.net

Furthermore, the distribution of certain aromatic biomarkers can provide clues about the type of organic matter that sourced the petroleum. For instance, some studies have linked specific TMP isomers to either terrestrial (higher plant) or marine (algal) organic matter inputs, although these correlations can be complex and influenced by maturity effects. kemdikbud.go.id The presence of this compound within a suite of other aromatic markers helps geochemists build a comprehensive picture of a petroleum system's history. scielo.org.coresearchgate.net

Advanced Materials Science Applications

Integration in Organic Electronics and Optoelectronic Devices

The integration of phenanthrene (B1679779) derivatives into organic electronics stems from their inherent semiconducting properties, which are tunable through molecular functionalization. The addition of methyl groups, as in 1,2,4-trimethylphenanthrene, can influence the electronic landscape of the molecule, thereby affecting its performance in devices.

Role as Organic Semiconductor Components

Table 1: Potential Electronic Properties of this compound based on Analogous Compounds

PropertyPotential CharacteristicRationale based on Phenanthrene Derivatives
Semiconductor Typep-typePhenanthrene-based conjugated oligomers have demonstrated p-channel semiconductor behavior.
Charge Carrier MobilityModerate to HighCan be influenced by molecular packing, which is affected by the methyl substitution pattern.
HOMO/LUMO Energy LevelsTunableMethyl groups can alter the electron density and thus the energy levels of the frontier molecular orbitals.

Note: This data is extrapolated from research on related phenanthrene compounds and represents potential, not confirmed, properties of this compound.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The photoluminescent properties of phenanthrene derivatives make them candidates for use in organic light-emitting diodes (OLEDs), either as emissive materials or as host materials for phosphorescent dopants. The emission color and efficiency of an OLED are directly related to the electronic structure of the organic materials used. The introduction of methyl groups can shift the emission wavelength and affect the quantum yield of luminescence.

Structure-Property Relationships for Electronic Performance

The relationship between the molecular structure of an organic semiconductor and its electronic performance is a cornerstone of materials design. For this compound, several key structure-property relationships can be inferred from the broader knowledge of phenanthrene chemistry:

Planarity and Rigidity: The fused three-ring structure of phenanthrene provides a rigid and planar core, which is beneficial for electronic delocalization and intermolecular π-π stacking, a key factor for efficient charge transport.

Substitution Effects: The position and nature of substituents have a profound impact on electronic properties. Methyl groups are weakly electron-donating, which can raise the HOMO level of the molecule. The specific 1,2,4-substitution pattern could lead to a particular molecular packing arrangement, influencing bulk conductivity.

Solubility: The methyl groups can enhance the solubility of the phenanthrene core in organic solvents, which is a crucial advantage for solution-based processing of thin films for electronic devices.

Polymer Chemistry Applications

Beyond its direct use in electronic devices, the phenanthrene moiety can be integrated into polymeric systems to create advanced functional materials.

Role as Photoinitiating Systems in Polymer Synthesis

Certain aromatic ketones and polycyclic aromatic hydrocarbons can act as photosensitizers in photoinitiating systems for polymerization. Upon absorption of light, these molecules can transfer energy to a photoinitiator, which then generates the reactive species (radicals or cations) that start the polymerization process. While direct evidence for this compound as a photoinitiator is lacking, phenanthrene derivatives have been explored for their photochemical properties. nih.gov The absorption spectrum and excited-state energies of this compound would determine its suitability as a photosensitizer for specific photoinitiators and light sources.

Incorporation into Advanced Functional Polymer Materials

The incorporation of the this compound unit into a polymer backbone or as a pendant group can impart specific properties to the resulting material. For instance, polymers containing phenanthrene moieties can exhibit interesting photophysical or electronic properties.

Table 2: Potential Applications of Polymers Functionalized with this compound

Application AreaPotential FunctionalityRationale
Organic Electronics Semiconducting or luminescent polymersThe electronic and photophysical properties of the phenanthrene unit would be conferred to the polymer.
Sensors Chemical sensorsThe fluorescence of the phenanthrene moiety could be quenched or enhanced in the presence of specific analytes.
High-Performance Plastics Enhanced thermal stabilityThe rigid aromatic structure of phenanthrene can increase the glass transition temperature and thermal stability of polymers.

Note: These applications are hypothetical and based on the known properties of phenanthrene-containing polymers.

The synthesis of such functional polymers could be achieved through the polymerization of a monomer bearing the this compound group. The specific properties of the resulting polymer would depend on the nature of the polymer backbone and the concentration of the phenanthrene-containing repeat units.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including alkylated PAHs like 1,2,4-trimethylphenanthrene. nih.govresearchgate.net The high chromatographic resolution of GC combined with the sensitive and specific detection of MS allows for the effective separation and identification of individual isomers within complex mixtures. researchgate.net For enhanced selectivity and lower detection limits, particularly in intricate matrices, gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This approach uses selected reaction monitoring (SRM) to reduce matrix interference and improve the signal-to-noise ratio for target analytes. nih.gov

The choice of the gas chromatographic column is critical for the successful separation of alkylated PAH isomers. mdpi.com Standard non-polar or mid-polarity columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), can resolve many PAHs, but often struggle with specific isomer groups that co-elute. researchgate.netmdpi.com To address this, specialized stationary phases have been developed to enhance selectivity based on the subtle differences in the molecular shape and polarity of PAH isomers. mdpi.com

Column TypeStationary PhaseKey Characteristics for Alkylated PAH SeparationReference
DB-5ms5% Phenyl Arylene PolysiloxaneLeast polar; shows overlap of 19 isomers at >50% peak height. Best separation for dimethylnaphthalenes. mdpi.com
SLB PAHms50% Phenyl-PolysiloxaneBest overall resolving power; shows overlap of 13 isomers at >50% peak height. mdpi.com
SLB-ILPAHIonic LiquidDifferent elution order compared to siloxane columns; shows overlap of 22 isomers at >50% peak height. Can separate specific isomers that co-elute on other columns. mdpi.com
Rxi-17 Sil MS50% Phenyl Modification (Medium Polarity)Recommended for separating phenanthrene (B1679779) and anthracene, which have very similar mass spectra. researchgate.net

Optimizing GC conditions is essential for maximizing the separation of isomers in complex mixtures. nih.gov Key parameters include the temperature program, carrier gas flow rate, and injector settings. A typical analysis involves a splitless injection to ensure the transfer of trace-level analytes onto the column. nsf.gov The oven temperature program usually starts at a relatively low temperature, which is then ramped up to a high final temperature to elute the less volatile, higher molecular weight PAHs. nsf.govshimadzu.com The choice of carrier gas, typically helium, and its flow rate are optimized to achieve the best balance between resolution and analysis time. nsf.govwvu.edu

ParameterTypical Optimized ConditionPurposeReference
Injection ModeSplitlessMaximizes the transfer of analytes to the column for trace analysis. nsf.gov
Injector Temperature250 - 280 °CEnsures rapid volatilization of analytes without thermal degradation. nsf.govwvu.edu
Carrier GasHeliumInert gas providing good chromatographic efficiency. nsf.govwvu.edu
Flow Rate~1.0 - 1.2 mL/min (Constant Flow)Optimizes resolution and peak shape. nsf.govwvu.edu
Oven ProgramInitial Temp: ~100°C, ramped at 6°C/min to 330°C, hold for 10 minProvides separation of compounds based on boiling points and interaction with the stationary phase. nsf.gov
MS Interface Temp290 - 330 °CPrevents condensation of analytes in the transfer line to the mass spectrometer. shimadzu.comwvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

Reversed-phase liquid chromatography (RP-LC), often coupled with mass spectrometry or other detectors like photodiode arrays, is another powerful technique for analyzing PAHs. nih.govdiva-portal.org In RP-LC, a nonpolar stationary phase is used with a more polar mobile phase. diva-portal.org Larger, more hydrophobic PAHs are retained longer on the column. diva-portal.org This methodology is particularly useful for analyzing PAH metabolites, which are often more polar than their parent compounds. nih.govresearchgate.net

The selectivity of RP-LC for PAH isomers is highly dependent on the stationary phase. nih.gov Polymeric C18 columns have shown excellent shape selectivity for separating methyl-substituted PAH isomers, where elution order is often related to the length-to-breadth ratio of the molecule. nih.gov Monomeric C18 phases exhibit different selectivity. nih.gov Phenyl-based columns, such as the Acquity UPLC BEH Phenyl column, also provide unique selectivity for aromatic compounds. diva-portal.org Mobile phases typically consist of gradients of water with organic solvents like acetonitrile (B52724) or methanol (B129727). diva-portal.orgrsc.org The development of LC-MS/MS methods has enabled the rapid and sensitive quantification of phenolic PAH metabolites in biological samples like urine, following enzymatic hydrolysis and solid-phase extraction. nih.govresearchgate.net

Advanced Techniques for Isomer Differentiation and Structure Elucidation

Given that even optimized one-dimensional chromatographic methods cannot separate all PAH isomers, advanced and multidimensional techniques are necessary for comprehensive analysis and unambiguous structure elucidation. mdpi.comshimadzu.com

Comprehensive two-dimensional gas chromatography (GC×GC) significantly increases peak capacity and separation power compared to single-column GC. umanitoba.ca By coupling two columns with different stationary phases, co-eluting compounds from the first column can be further separated on the second, allowing for the resolution of individual isomers in highly complex mixtures. umanitoba.ca When combined with high-resolution time-of-flight mass spectrometry (HR-TOF/MS), GC×GC provides the specificity needed to quantify individual isomers that were previously unresolvable. umanitoba.ca Another approach involves coupling GC with Trapped Ion Mobility Spectrometry (TIMS), which separates ions based on their size and shape (collisional cross-section) after they elute from the GC column, providing an additional dimension of separation for co-eluting isomers. nsf.gov Similarly, two-dimensional differentiation can be achieved in liquid chromatography by coupling LC-MS/MS with online, in-source derivatization to generate diagnostic fragment ions that distinguish between isomers. nih.gov

A significant challenge in mass spectrometry is that isomers often produce very similar, if not identical, mass spectra, especially under electron ionization. researchgate.netmsu.edu However, even subtle structural differences can lead to small but reproducible variations in the relative intensities of fragment ions. nih.govnih.gov Advanced statistical frameworks have been developed to exploit these differences. nih.govnih.gov By comparing the full mass spectrum of an unknown peak against a library of reference spectra, statistical models can calculate the probability that the spectra are from different analytes. nih.govnih.gov This approach allows for the confident identification of isomers even when no unique fragment ions are present and can be applied to data from both direct infusion and LC-MS experiments. nih.govnih.gov This method can accommodate variations in instrument settings and has been shown to enable the quantification of isomeric mixtures through the use of calibration curves. nih.govnih.gov

Concluding Perspectives and Future Research Directions

Current Challenges in 1,2,4-Trimethylphenanthrene Research

The study of this compound is hampered by several significant challenges that are common to the analysis of many isomeric alkylated PAHs.

Isomeric Complexity and Co-elution: A primary analytical hurdle is the presence of numerous trimethylphenanthrene (TMP) isomers in environmental and petrogenic samples. These isomers often have very similar physicochemical properties, leading to co-elution in conventional chromatographic systems. Distinguishing this compound from other TMPs, as well as from dimethylphenanthrenes (DMPs), requires high-resolution analytical techniques.

Lack of Authentic Standards: The commercial availability of a certified reference standard for this compound is limited. This scarcity impedes accurate identification and quantification in complex matrices. Without a pure standard, researchers must often rely on tentative identifications based on mass spectral data and elution patterns, which can introduce uncertainty.

Limited Toxicological Data: There is a significant lack of toxicological information specifically for this compound. While studies have shown that methylated phenanthrenes can be more potent in activating the human aryl hydrocarbon receptor (AhR) than the parent compound, phenanthrene (B1679779), the specific toxicity of the 1,2,4-isomer is largely unknown. nih.govnih.gov Research has indicated that the position of methyl groups on the phenanthrene ring plays a crucial role in its toxic potential. nih.gov This data gap makes it difficult to assess the specific risk this compound poses to human health and the environment.

Ambiguity in Geochemical Interpretation: Trimethylphenanthrenes are used as geochemical markers to infer the origin and thermal maturity of organic matter. researchgate.net However, the precise precursor-product relationships for many individual isomers, including this compound, are not well-established. This ambiguity can complicate the interpretation of geochemical data.

Emerging Methodologies and Interdisciplinary Approaches

Overcoming the current challenges in this compound research necessitates the adoption of advanced analytical techniques and the integration of knowledge from various scientific disciplines.

Advanced Chromatographic and Spectrometric Techniques: High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are foundational methods for PAH analysis. rsisinternational.org Emerging developments, such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), offer superior resolving power for complex isomeric mixtures. Additionally, trapped ion mobility spectrometry-mass spectrometry (TIMS-TOF MS) is a powerful technique for distinguishing between isomers that are difficult to separate chromatographically. nih.gov

Synthesis of Analytical Standards: Organic synthesis provides a direct solution to the lack of reference materials. The Haworth synthesis, a classical method for producing phenanthrenes from naphthalenes, could be adapted for the targeted synthesis of this compound. chemistry-online.com The availability of a pure standard would significantly improve the accuracy of its identification and quantification.

Interdisciplinary Research: A holistic understanding of this compound requires an interdisciplinary approach.

Geochemistry and Environmental Forensics: Combining detailed geochemical analysis with environmental studies can help trace the sources and fate of this compound in contaminated sites.

Toxicology and Molecular Biology: Investigating the interaction of this compound with biological receptors like the AhR can elucidate its mechanism of toxicity. nih.govnih.gov Such studies would benefit from collaborations between environmental chemists and toxicologists.

Below is a table summarizing emerging analytical techniques applicable to the analysis of this compound and its isomers.

MethodologyAdvantageApplication to this compound
GCxGC-TOF-MS Enhanced separation of complex isomers.Resolution of 1,2,4-TMP from other trimethylphenanthrene isomers.
HPLC with Chiral Stationary Phases Separation of enantiomers.Investigation of potential chirality and stereospecific toxicity.
Trapped Ion Mobility Spectrometry (TIMS) Separation of ions based on their size, shape, and charge, allowing for isomer differentiation. nih.govDistinguishing 1,2,4-TMP from co-eluting isomers based on their ion mobility.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements for confident identification of molecular formulas.Unambiguous determination of the elemental composition of 1,2,4-TMP.

Potential Avenues for Future Academic Inquiry

Future research on this compound should be directed towards filling the existing knowledge gaps, with a focus on its synthesis, toxicological assessment, and environmental significance.

Targeted Synthesis and Characterization: A crucial first step is the development of a reliable synthetic route for this compound to produce a high-purity analytical standard. This would enable its unambiguous identification and quantification in various matrices.

Isomer-Specific Toxicology: There is a pressing need for detailed toxicological studies on this compound. nih.gov Research should focus on its potential carcinogenicity, mutagenicity, and endocrine-disrupting effects. Comparative studies with other trimethylphenanthrene isomers would help to establish structure-activity relationships.

Advanced Biomarker Applications: Further investigation into the geochemical formation pathways of this compound could refine its use as a specific biomarker for the origin and maturity of organic matter in petroleum and sedimentary rocks. researchgate.net

Environmental Fate and Transport: Studies on the environmental behavior of this compound, including its persistence, bioaccumulation, and biodegradation, are essential for a comprehensive environmental risk assessment.

Metabolism Studies: Investigating the metabolic pathways of this compound in different organisms will provide insights into its bioactivation and potential for forming harmful metabolites, such as DNA adducts. nih.gov

The table below outlines potential future research projects for this compound.

Research AreaSpecific FocusPotential Impact
Organic Synthesis Development of a scalable synthesis for pure this compound.Provision of a certified reference material for accurate analytical measurements.
Toxicology In vitro and in vivo studies to assess the genotoxicity, carcinogenicity, and endocrine-disrupting potential.Improved human health and ecological risk assessments for PAH-contaminated sites.
Geochemistry Elucidation of the specific precursors and formation conditions of this compound.Enhanced accuracy of petroleum system analysis and paleoenvironmental reconstruction.
Environmental Chemistry Investigation of its photodegradation, biodegradation, and sorption behavior in soil and water.Better prediction of its environmental persistence and fate.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying 1,2,4-trimethylphenanthrene in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with UV-Vis spectroscopy is widely used. Key spectral markers include a UV absorption profile (λmax at 258, 278, 288, 300, 335, and 351 nm) and a molecular ion peak at m/e 220 . For quantification, isotope dilution with deuterated analogs (e.g., phenanthrene-d10) improves accuracy in complex matrices like lichens or soil .

Q. How is this compound synthesized for use as a reference standard?

  • Methodological Answer : Friedelin derivatives are dehydrogenated via selenium at 315°C to yield trimethylphenanthrenes. Post-synthesis purification involves preparative HPLC with a C18 column and isooctane as a solvent . Reference standards (e.g., 200 µg/mL in isooctane) are validated using NMR and high-resolution MS to confirm structural integrity .

Q. What are the primary environmental sources of this compound?

  • Methodological Answer : Combustion processes (e.g., wildfires, fossil fuels) and diagenetic alteration of organic matter are key sources. Analytical workflows for source apportionment combine GC-MS with principal component analysis (PCA) to distinguish petrogenic vs. pyrogenic origins .

Q. What is the current understanding of its toxicity profile?

  • Methodological Answer : In vitro assays using Salmonella mutagenicity tests (Ames test) and mammalian cell lines (e.g., HepG2) indicate weak carcinogenic potential. Notably, this compound showed no epithelial response in XO12Q SU carcinogenicity assays, contrasting with stronger carcinogens like benz(a)anthracene .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges when analyzing this compound isomers (e.g., 1,2,5- or 1,2,7-TMP) in GC-MS?

  • Methodological Answer : Deconvolution algorithms (e.g., AMDIS) paired with retention time locking (RTL) and selective ion monitoring (SIM) at m/e 220, 205, and 237 improve isomer differentiation. Confirmation requires synthesizing individual isomers or using certified reference materials (CRMs) with distinct spectral libraries .

Q. What mechanistic insights explain the degradation resistance of this compound in ultrasound–Fenton oxidation systems?

  • Methodological Answer : Steric hindrance from methyl groups at the 1,2,4 positions slows hydroxyl radical attack. Degradation efficiency follows the order: phenanthrene > methylphenanthrene > dimethylphenanthrene > trimethylphenanthrene. Adding chelating agents (e.g., EDTA) enhances Fe²⁺ regeneration, improving degradation rates by 18–22% .

Q. How do contradictory findings in carcinogenicity studies (e.g., Ames vs. XO12Q SU assays) inform risk assessment?

  • Methodological Answer : Discrepancies arise from metabolic activation differences. Ames tests use S9 liver enzymes, while XO12Q SU assays lack metabolic activation pathways. Researchers should cross-validate using humanized liver models (e.g., chimeric mice with human hepatocytes) to reconcile data .

Q. What strategies optimize the detection of this compound in low-concentration atmospheric samples?

  • Methodological Answer : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers increases sensitivity. Coupling to time-of-flight MS (TOF-MS) achieves detection limits of 0.1 pg/m³ by leveraging high mass accuracy (<5 ppm error) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylphenanthrene
Reactant of Route 2
1,2,4-Trimethylphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.